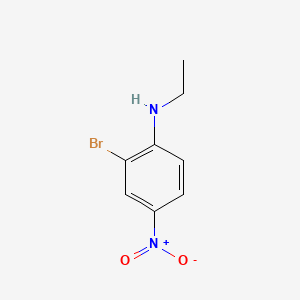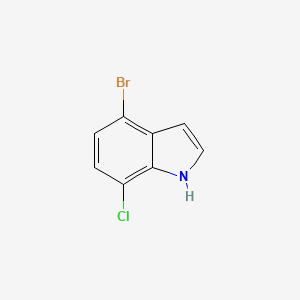
Barium bis(1-methoxyethan-1-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(1-methoxyethan-1-olate) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C6H14BaO4. This compound is used in a variety of applications, including as a precursor for the synthesis of other barium compounds, as a catalyst in organic reactions, and as a dopant in the fabrication of electronic devices.
Mecanismo De Acción
The mechanism of action of barium bis(1-methoxyethan-1-olate) is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which promotes the formation of chemical bonds in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) may also act as a dopant in electronic devices, where it can modify the electrical properties of materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of barium bis(1-methoxyethan-1-olate). However, it is known that barium compounds can be toxic if ingested or inhaled in large quantities. Therefore, it is important to handle this compound with care and to follow appropriate safety protocols when working with it in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using barium bis(1-methoxyethan-1-olate) in laboratory experiments is its versatility. This compound can be used as a precursor for the synthesis of a wide range of other barium compounds, and it can also be used as a catalyst in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) is relatively easy to synthesize and handle in the laboratory.
However, there are also some limitations associated with the use of barium bis(1-methoxyethan-1-olate) in laboratory experiments. For example, this compound can be toxic if ingested or inhaled in large quantities, and it may also pose a risk of environmental contamination if not handled properly. Therefore, it is important to follow appropriate safety protocols when working with this compound in the laboratory.
Direcciones Futuras
There are several potential future directions for research involving barium bis(1-methoxyethan-1-olate). One area of research could focus on the synthesis of new barium compounds using this compound as a precursor. Another area of research could focus on the use of barium bis(1-methoxyethan-1-olate) as a catalyst in new organic reactions. Additionally, there may be opportunities to explore the use of this compound as a dopant in new electronic devices, such as flexible displays and sensors. Overall, there is still much to be learned about the properties and potential applications of barium bis(1-methoxyethan-1-olate), and future research in this area could lead to exciting new discoveries and innovations.
Métodos De Síntesis
Barium bis(1-methoxyethan-1-olate) can be synthesized by reacting barium carbonate with 1-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barium methoxide intermediate, which then reacts with additional 1-methoxyethanol to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Barium bis(1-methoxyethan-1-olate) has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other barium compounds, such as barium titanate and barium ferrite, which have applications in the fields of electronics and magnetism. This compound is also used as a catalyst in organic reactions, such as the synthesis of esters and ethers. In addition, barium bis(1-methoxyethan-1-olate) is used as a dopant in the fabrication of electronic devices, such as thin-film transistors and solar cells.
Propiedades
IUPAC Name |
barium(2+);1-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYPOXAQYIDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([O-])OC.CC([O-])OC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747931 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium 2-methoxyethoxide | |
CAS RN |
115503-13-4 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)






![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)
